Ganoderic acid D2

Description

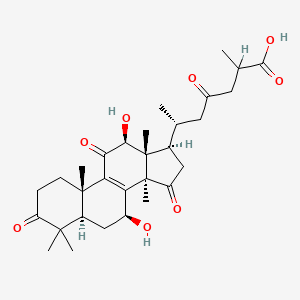

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-OHISEBISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganoderic Acid D2: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. This technical guide focuses on Ganoderic acid D2, providing a comprehensive overview of its discovery, detailed methodologies for its isolation and purification, and an in-depth exploration of its biological activities and associated signaling pathways. While specific research on this compound is limited, this paper draws upon the extensive body of knowledge available for the closely related and well-studied Ganoderic acid D and other major ganoderic acids to infer and present potential characteristics and experimental approaches. All quantitative data is summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, logical workflows and signaling pathways are visually represented using diagrams to enhance understanding.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in East Asia for centuries.[1] Its therapeutic properties are largely attributed to a rich diversity of bioactive compounds, among which the triterpenoids, particularly ganoderic acids, are prominent.[2] These compounds are recognized for a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities.[1][3]

This whitepaper specifically addresses this compound (Molecular Formula: C30H42O8, Molecular Weight: 530.65 g/mol ). Although identified as a constituent of Ganoderma lucidum, detailed scientific literature exclusively focused on this compound is scarce.[4][5] Therefore, this guide leverages the substantial research conducted on Ganoderic acid D and other significant ganoderic acids to provide a thorough technical resource for the scientific community.

Discovery and Isolation

The discovery of ganoderic acids dates back several decades, with numerous distinct compounds identified from the fruiting bodies, spores, and mycelia of Ganoderma lucidum.[6][7] The isolation of these triterpenoids is a multi-step process involving extraction, fractionation, and purification.

Extraction Methodologies

The initial step in obtaining ganoderic acids involves the extraction from Ganoderma lucidum biomass. The choice of extraction method significantly impacts the yield and purity of the final product.

Table 1: Comparison of Extraction Methods for Ganoderic Acids

| Extraction Method | Solvent(s) | Typical Parameters | Advantages | Disadvantages | Reference(s) |

| Conventional Solvent Extraction | Ethanol (95-100%), Methanol | Temperature: 60-80°C; Time: 2-6 hours | Simple, low-cost equipment | Time-consuming, high solvent consumption, potentially lower efficiency | [5] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol (50-95%) | Power: 210-565 W; Time: 5-100 min; Temperature: 30-80°C | Faster, more efficient, reduced solvent usage | Potential for degradation of heat-sensitive compounds | [5] |

Purification Strategies

Following crude extraction, a series of chromatographic techniques are employed to isolate and purify individual ganoderic acids.

Quantitative Data

Table 2: Reported Yields of Ganoderic Acids from Ganoderma lucidum

| Ganoderic Acid | Source Material | Extraction/Purification Method | Yield | Reference(s) |

| Total Ganoderic Acids | Fermentation Broth | Ethanol Extraction | Up to 21.2 mg/100 mL | [8] |

| Ganoderic Acid H | Fruiting Body Powder | Optimized Ethanol Extraction | 2.09 mg/g | [7] |

| Ganoderic Acid A | Fruiting Body | Ethanol Extraction, Column Chromatography | Total yield of 35% from crude extract | [9] |

Biological Activities and Signaling Pathways

Ganoderic acids, as a class, exhibit a remarkable range of biological activities. It is plausible that this compound shares some of these properties.

Anti-Cancer Activity

Numerous studies have demonstrated the cytotoxic effects of ganoderic acids against various cancer cell lines. This is often attributed to the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Cytotoxicity of Selected Ganoderic Acids

| Compound | Cell Line | IC50 Value | Reference(s) |

| Ganoderenic Acid D | Hep G2 (Liver Cancer) | 0.14 ± 0.01 mg/mL | [7] |

| Ganoderenic Acid D | HeLa (Cervical Cancer) | 0.18 ± 0.02 mg/mL | [7] |

| Ganoderenic Acid D | Caco-2 (Colorectal Cancer) | 0.26 ± 0.03 mg/mL | [7] |

Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Ganoderic acid DM has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[10] Similarly, Ganoderic acid D has been reported to inhibit cancer cell proliferation via the mTOR signaling pathway.[11]

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biosynthesis of Ganoderic Acid D2 in Ganoderma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids that are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum and its related species. These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Among the numerous identified GAs, Ganoderic acid D2 (GA-D2) has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the GA-D2 biosynthesis pathway, presenting key enzymes, intermediates, and regulatory mechanisms. It also includes a compilation of quantitative data and detailed experimental protocols to aid researchers in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like all ganoderic acids, originates from the mevalonate (MVA) pathway, which produces the precursor lanosterol. The subsequent conversion of lanosterol into the diverse array of GAs involves a series of complex oxidation, reduction, and acetylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). While the complete enzymatic cascade leading to GA-D2 is yet to be fully elucidated, significant progress has been made in identifying key enzymatic steps and the genes encoding them.

The initial steps of the pathway leading to lanosterol are well-established and involve several key enzymes:

-

Acetyl-CoA C-acetyltransferase (AACT)

-

Hydroxymethylglutaryl-CoA synthase (HMGS)

-

Hydroxymethylglutaryl-CoA reductase (HMGR)

-

Mevalonate kinase (MVK)

-

Phosphomevalonate kinase (PMVK)

-

Mevalonate diphosphate decarboxylase (MVD)

-

Isopentenyl diphosphate isomerase (IDI)

-

Farnesyl diphosphate synthase (FPPS)

-

Squalene synthase (SQS)

-

Squalene epoxidase (SE)

-

Lanosterol synthase (LS)

Following the formation of lanosterol, a series of modifications, primarily hydroxylations and oxidations at various carbon positions of the lanostane skeleton, are carried out by cytochrome P450 enzymes. While the specific CYPs responsible for every step in the GA-D2 pathway are not definitively known, research involving heterologous expression in yeast has identified several candidate enzymes that likely play a role in the biosynthesis of various ganoderic acids.

For instance, CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a likely intermediate in the biosynthesis of many GAs[1]. Further modifications, such as the C-28 oxidation of HLDOA by CYP5139G1 to form 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid, have also been identified[2]. Additionally, CYP512U6 has been found to hydroxylate certain ganoderic acids at the C-23 position[3][4]. The biosynthesis of this compound likely involves a specific combination of these and other yet-to-be-identified CYPs that perform oxidations at the C-3, C-7, C-11, C-15, and C-26 positions of the lanosterol backbone.

The proposed biosynthetic pathway from lanosterol to various ganoderic acids, including intermediates that may lead to this compound, is depicted in the following diagram.

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids, including GA-D2, can be influenced by various factors such as the Ganoderma species, culture conditions, and genetic modifications. The following tables summarize some of the available quantitative data on ganoderic acid production.

| Ganoderic Acid | Strain/Condition | Titer/Yield | Reference |

| Ganoderic Acid A | Ganoderma spp. (cultivated) | 827.50 - 2010.36 µg/g | [5] |

| Ganoderic Acid B | Ganoderma spp. (cultivated) | 16.64 - 916.89 µg/g | [5] |

| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Engineered S. cerevisiae (expressing cyp5150l8) | 14.5 mg/L | [1] |

| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Engineered S. cerevisiae (expressing cyp5150l8 and cyp5139g1) | 2.2 mg/L | [2] |

| Total Ganoderic Acids | G. lucidum (two-stage liquid culture) | 3.19 mg/100 mg DW | [6] |

| Total Ganoderic Acids | G. lucidum (optimized liquid static culture) | 963 mg/L | [7][8] |

| Ganoderic Acid T, S, Me | G. lucidum (fruiting body, immature stage) | 16.5, 14.3, 12.5 µ g/100 mg DW | [9] |

Experimental Protocols

Extraction and Quantification of Ganoderic Acids by HPLC

This protocol outlines a general method for the extraction and quantification of ganoderic acids from Ganoderma mycelia or fruiting bodies.

Materials:

-

Dried and powdered Ganoderma sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (analytical grade)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) and UV detector

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of the dried Ganoderma powder into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Perform ultrasonic extraction for 30-60 minutes.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times and pool the supernatants.

-

Evaporate the pooled supernatant to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of Solvent A (0.1% acetic acid in water) and Solvent B (acetonitrile) is commonly used. A typical gradient could be: 0-5 min, 100% A; 20-40 min, 70% A; 40-80 min, 100% B[10].

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. Identify and quantify GA-D2 in the sample by comparing its retention time and peak area to the standard curve.

-

Cloning and Heterologous Expression of Ganoderma Cytochrome P450s in Saccharomyces cerevisiae

This protocol provides a general workflow for the cloning and functional characterization of Ganoderma CYP genes in yeast.

Materials:

-

Ganoderma lucidum mycelia for RNA extraction

-

RNA extraction kit

-

Reverse transcriptase kit

-

High-fidelity DNA polymerase

-

Gene-specific primers for the target CYP gene

-

Yeast expression vector (e.g., pYeDP60)

-

Saccharomyces cerevisiae host strain (e.g., WAT11)

-

Yeast transformation kit

-

Yeast culture media (SD-Ura, YPGE)

-

Lanosterol or other potential substrates

Procedure:

-

Gene Cloning:

-

Extract total RNA from G. lucidum mycelia.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target CYP gene from the cDNA using high-fidelity PCR with gene-specific primers containing appropriate restriction sites for cloning.

-

Digest the PCR product and the yeast expression vector with the corresponding restriction enzymes.

-

Ligate the digested CYP gene into the expression vector.

-

Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.

-

-

Yeast Transformation and Expression:

-

Transform the confirmed expression plasmid into the S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate method).

-

Select for transformants on appropriate selective media (e.g., SD-Ura).

-

Inoculate a single colony of a positive transformant into selective liquid media and grow overnight.

-

Inoculate the overnight culture into an expression medium (e.g., YPGE) to induce protein expression.

-

-

Functional Characterization:

-

After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

Resuspend the cells in a buffer and supplement with the substrate (e.g., lanosterol).

-

Incubate the reaction mixture for a specific period.

-

Extract the metabolites from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted metabolites by HPLC or LC-MS to identify the products of the enzymatic reaction.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the analysis of the expression levels of genes involved in the ganoderic acid biosynthesis pathway.

Materials:

-

Ganoderma mycelia from different developmental stages or culture conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target genes (e.g., hmgr, sqs, ls, and candidate CYPs) and a reference gene (e.g., 18S rRNA)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Ganoderma samples using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene[12].

-

Conclusion

The biosynthesis of this compound in Ganoderma is a complex process that begins with the mevalonate pathway to produce lanosterol, followed by a series of modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in identifying key enzymes and intermediates in the broader ganoderic acid biosynthetic network, the precise enzymatic steps leading to this compound are still under investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate this pathway and to develop strategies for enhancing the production of this medicinally important compound. Future research, including the functional characterization of more Ganoderma CYPs and the use of advanced metabolic engineering techniques, will be crucial for a complete understanding of this compound biosynthesis and for harnessing its therapeutic potential.

References

- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-stage culture process for improved production of ganoderic acid by liquid fermentation of higher fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

- 10. jfda-online.com [jfda-online.com]

- 11. benchchem.com [benchchem.com]

- 12. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Ganoderic acid D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2 is a highly oxygenated tetracyclic triterpenoid derived from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, which are lanosterol-type triterpenoids, it has garnered significant interest within the scientific community for its potential pharmacological activities. These compounds are major bioactive constituents of G. lucidum and are believed to contribute to its therapeutic effects, which have been utilized in traditional medicine for centuries. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a review of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its identification, characterization, and formulation in research and development. The following table summarizes the key quantitative data available for this compound.

| Property | Data | Reference(s) |

| CAS Number | 97653-94-6 | |

| Molecular Formula | C₃₀H₄₂O₈ | |

| Molecular Weight | 530.66 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Data not available | |

| Solubility | Soluble in Methanol and DMSO | |

| Spectroscopic Data | ||

| UV-Vis (λmax) | Data not available | |

| Infrared (IR) | Data not available | |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available |

Experimental Protocols

The following section details the methodologies for the extraction, purification, and analysis of ganoderic acids, including this compound, from Ganoderma lucidum.

Extraction of Total Ganoderic Acids

This protocol describes a general method for the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum.

-

Sample Preparation: Dried fruiting bodies of G. lucidum are ground into a fine powder.

-

Solvent Extraction:

-

The powdered sample is subjected to extraction with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

The mixture is heated at 60°C for 2-6 hours with continuous stirring.

-

The supernatant is collected by filtration through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove fine particles.

-

The extraction process is repeated on the residue two more times to maximize the yield.

-

-

Concentration: The collected supernatants are combined and concentrated under reduced pressure to obtain a crude extract.

-

Drying: The concentrated extract is freeze-dried to yield the crude ganoderic acid powder.

Purification of this compound

The crude extract containing a mixture of ganoderic acids can be further purified to isolate this compound using chromatographic techniques.

-

Solvent Partitioning:

-

The crude extract is dissolved in water and subjected to liquid-liquid extraction with ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.

-

The ethyl acetate fractions are combined and the solvent is evaporated under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).

-

-

Column Chromatography:

-

The AESM is applied to a silica gel column.

-

The column is eluted with a gradient system of solvents, such as chloroform/acetone or hexane/ethyl acetate, to separate fractions based on polarity.

-

Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using a semi-preparative HPLC system.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acidified methanol or acetonitrile and water.

-

Detection is performed using a UV detector at an appropriate wavelength (e.g., 252 nm or 254 nm).

-

Fractions corresponding to the peak of this compound are collected.

-

-

Recrystallization: The final step for obtaining high-purity this compound may involve recrystallization from a suitable solvent like methanol.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a UV detector is used for the quantification of this compound in extracts and purified samples. A standard calibration curve is generated using a purified this compound standard.

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): This technique is employed for the rapid and sensitive detection and identification of this compound and its metabolites in complex biological samples.[1]

Mandatory Visualizations

Experimental and Analytical Workflows

References

Ganoderic acid D2 solubility in different organic solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Ganoderic acid D in various organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility Data

Ganoderic acid D, an oxygenated triterpenoid found in Ganoderma lucidum, is generally characterized by poor aqueous solubility but shows significant solubility in several common organic solvents.[1][2] The available data, primarily from chemical suppliers, is summarized below. It is critical to note the discrepancy in reported solubility for DMSO, which may arise from differences in the purity of the compound, the grade of the solvent, or the experimental conditions used for determination.

| Solvent | Formula | Molar Mass ( g/mol ) | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~30 mg/mL | Cayman Chemical[1][3] |

| 2 mg/mL | Sigma-Aldrich[4] | |||

| Ethanol | C₂H₅OH | 46.07 | ~30 mg/mL | Cayman Chemical[1][3] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~30 mg/mL | Cayman Chemical[3] |

| Ethanol:PBS (pH 7.2) (1:3) | N/A | N/A | ~0.25 mg/mL | Cayman Chemical[1][3] |

Experimental Protocols

This section details two key methodologies: a standard procedure for preparing a stock solution and a common experimental method for quantitatively determining solubility.

This protocol describes the standard procedure for solubilizing Ganoderic acid D in an organic solvent for use in research, such as in vitro cell-based assays.[5]

Materials:

-

Ganoderic Acid D (crystalline solid)[1]

-

High-purity, anhydrous organic solvent (e.g., DMSO, Ethanol)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Inert gas (e.g., nitrogen or argon)

-

0.22 µm PTFE syringe filter (optional, for sterilization)

Procedure:

-

Weighing: Accurately weigh the desired mass of Ganoderic acid D powder in a sterile vial.

-

Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 20 mg/mL).

-

Inert Gas Purge: To prevent oxidation, the solvent should be purged with an inert gas before addition, and the vial headspace can be flushed after the solvent is added.[1]

-

Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.[5]

-

Aiding Dissolution (Optional): If particles remain visible, use an ultrasonic bath or gentle warming (e.g., in a 37°C water bath) to aid solubilization.[5]

-

Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, light-protected tube.[5]

-

Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[5] A stability of at least 4 years is reported for the solid compound when stored at -20°C.[3]

This protocol outlines a plausible method for determining the equilibrium solubility of Ganoderic acid D in a specific solvent, based on the widely used shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC). This methodology is standard for ganoderic acids.[6][7]

Procedure:

-

Saturation: Add an excess amount of Ganoderic acid D solid to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Preparation: Carefully collect a precise volume of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Quantification:

-

Mobile Phase: A gradient elution using acetonitrile and an acidic aqueous solution (e.g., 2% acetic acid) is effective for separating ganoderic acids.[6][7]

-

Detection: Set the UV detector to the maximum absorbance wavelength of Ganoderic acid D, which is 254 nm.[1][3]

-

Analysis: Inject the diluted sample onto the HPLC system.

-

Calculation: Compare the peak area of Ganoderic acid D from the sample to a standard calibration curve generated from known concentrations of the compound. Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL.

Visualizations: Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway modulated by Ganoderic acid D.

Caption: Experimental workflow for preparing Ganoderic Acid D solutions for in vitro assays.

Caption: Ganoderic Acid D inhibits senescence via the 14-3-3ε/CaM/CaMKII/NRF2 pathway.[8][9]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ganoderic acid D, 108340-60-9, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Ganoderic Acid D2: Uncovering Pharmacological Activities Through Closely Related Compounds

In Silico Prediction of Ganoderic Acid D Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Ganoderic acid D (GA-D) and its analogues have demonstrated potential as therapeutic agents in a range of diseases. This technical guide provides an in-depth overview of the in silico prediction of Ganoderic acid D2's bioactivity, supported by available experimental data for the closely related Ganoderic acid D. The guide details computational methodologies, summarizes quantitative bioactivity data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Bioactivity of Ganoderic Acid D

While specific quantitative data for this compound is limited in the current literature, studies on Ganoderic acid D provide valuable insights into its bioactivity. The following tables summarize key in silico and in vitro data.

| In Silico Predicted Bioactivity of Ganoderic Acid D | |

| Target Protein | Molecular Docking Score (kcal/mol) |

| Leucine-rich repeat kinase 2 (LRRK2) | -3.2 |

| Microtubule affinity-regulating kinase 4 (MARK4) | -9.1 |

| In Vitro Bioactivity of Ganoderic Acid D | |

| Assay | IC50 Value |

| Cytotoxicity against HeLa (human cervical carcinoma) cells | 17.3 ± 0.3 µM[1] |

Computational Workflow for Bioactivity Prediction

The in silico prediction of Ganoderic acid D's bioactivity typically follows a multi-step computational workflow. This process begins with defining the target protein and obtaining the ligand structure, followed by molecular docking simulations to predict binding affinity and mode. Further analysis, such as ADMET prediction, provides insights into the compound's pharmacokinetic properties.

Figure 1: A generalized workflow for the in silico prediction and experimental validation of this compound bioactivity.

Experimental Protocols

This section provides detailed methodologies for key computational and experimental procedures cited in the literature for assessing the bioactivity of Ganoderic acids.

Molecular Docking with AutoDock Vina

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., LRRK2, MARK4) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using software like AutoDockTools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem.

-

Optimize the ligand's geometry and assign Gasteiger charges using a molecular modeling program.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking simulation. The program will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

-

The exhaustiveness parameter can be adjusted to control the thoroughness of the search.

-

-

Analysis of Results:

-

Analyze the output file to identify the binding poses with the lowest binding energies.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to understand the key residues involved in binding.

-

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound.

Protocol:

-

Input:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound.

-

-

Web Server/Software:

-

Predicted Properties:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis:

-

Evaluate the predicted ADMET profile to assess the potential for oral bioavailability and identify any potential liabilities.

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Ganoderic acid D in a suitable solvent (e.g., DMSO).

-

Treat the cells with serial dilutions of Ganoderic acid D (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO alone).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Ganoderic acid D on signaling pathways.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Ganoderic acid D at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Smad2/3, Smad2/3, Nrf2, CaMKII) overnight at 4°C.[4][6]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.

-

Signaling Pathways Modulated by Ganoderic Acid D

In silico predictions and experimental validations have implicated Ganoderic acid D in the modulation of several key signaling pathways involved in cellular processes such as fibrosis, oxidative stress, and senescence.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Its dysregulation is often associated with fibrosis. Ganoderic acid has been shown to inhibit this pathway, thereby attenuating fibrotic processes.[4]

Figure 2: Ganoderic acid D inhibits the phosphorylation of Smad2/3, a key step in the pro-fibrotic TGF-β/Smad signaling pathway.

CaM/CaMKII/NRF2 Signaling Pathway

Ganoderic acid D has been shown to prevent oxidative stress-induced senescence by targeting 14-3-3ε and activating the Ca2+/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway plays a critical role in the cellular antioxidant response.

Figure 3: Ganoderic acid D promotes the activation of the Nrf2 antioxidant pathway through a mechanism involving 14-3-3ε, CaM, and CaMKII.

Conclusion

In silico prediction methods are powerful tools for elucidating the potential bioactivities and mechanisms of action of natural products like this compound. The available data for Ganoderic acid D suggests its potential as a modulator of key signaling pathways involved in fibrosis and oxidative stress. While further experimental validation is necessary to confirm these predictions and to specifically characterize the bioactivity of this compound, the computational and experimental frameworks outlined in this guide provide a solid foundation for future research and drug development efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico activity and ADMET profiling of phytochemicals from Ethiopian indigenous aloes using pharmacophore models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid D2: A Comprehensive Technical Overview for Researchers

An in-depth exploration of the chemical identity, properties, and biological significance of Ganoderic acid D2, a prominent triterpenoid from Ganoderma lucidum.

Abstract

This compound, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has garnered significant attention within the scientific community. This technical guide provides a detailed overview of this compound, focusing on its chemical identifiers, physicochemical properties, and summarizing its known biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Descriptors

Accurate identification of a chemical entity is paramount for research and development. This compound is registered under the CAS number 97653-94-6.[1][2][3] A comprehensive list of its chemical identifiers is provided in the table below, offering a standardized reference for this compound.

| Identifier Type | Value | Source(s) |

| CAS Number | 97653-94-6 | [1][2][3] |

| Molecular Formula | C₃₀H₄₂O₈ | [1][2][] |

| Molecular Weight | 530.66 g/mol | [1][2] |

| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [] |

| Synonyms | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid; 7,12-Dihydroxy-3,11,15,23-tetraoxo-(7beta,12beta)-Lanost-8-en-26-oic acid | [] |

| InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | [] |

| InChIKey | LCIUOVOXWPIXOR-UHFFFAOYSA-N | [] |

| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | [] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and for interpreting its biological activity.

| Property | Value | Source(s) |

| Purity | >98% (HPLC) | [1][3] |

| Solubility | Soluble in Methanol and DMSO. | [1][] |

| Storage | 2-8°C | [1] |

| Structure Type | Triterpenoid | [1] |

Biological Activities and Potential Applications

Ganoderic acids, as a class of triterpenoids from Ganoderma species, are known for a wide array of biological activities, including anti-tumor, hepatoprotective, and 5-alpha reductase inhibitory effects.[5] While specific experimental data and signaling pathways for this compound were not detailed in the provided search results, the general activities of this compound class suggest its potential as a valuable lead compound in drug discovery. Further research is warranted to elucidate the specific mechanisms and therapeutic potential of this compound.

Experimental Considerations

For researchers intending to work with this compound, several practical considerations are important.

Solubility and Preparation of Stock Solutions

For in vitro assays, this compound can be dissolved in methanol or dimethyl sulfoxide (DMSO).[1][] It is advisable to prepare concentrated stock solutions in these solvents, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media. It is crucial to consider the final concentration of the organic solvent in the experimental setup to avoid any solvent-induced artifacts.

Handling and Storage

This compound should be stored at 2-8°C to maintain its stability and integrity.[1] Proper storage is essential to prevent degradation and ensure the reproducibility of experimental results.

Future Directions

The comprehensive characterization of this compound presented in this guide provides a solid foundation for future research. Key areas for further investigation include:

-

Elucidation of specific biological targets and signaling pathways.

-

In-depth investigation of its pharmacokinetic and pharmacodynamic properties.

-

Evaluation of its efficacy and safety in preclinical animal models for various diseases.

-

Development of optimized extraction and purification protocols to improve yield and purity.

Conclusion

This compound is a well-defined triterpenoid with significant potential for further scientific exploration. This technical guide consolidates the currently available information on its chemical identity and fundamental properties, providing a critical resource for the research community. As our understanding of the intricate biological roles of natural products continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.

Appendix: Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for this compound.

Caption: Interconnectivity of this compound chemical identifiers.:** Interconnectivity of this compound chemical identifiers.

References

Methodological & Application

Application Notes and Protocols: Ganoderic Acid D2 Extraction from Ganoderma Fruiting Bodies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the primary bioactive constituents of the medicinal mushroom Ganoderma lucidum.[1] These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Ganoderic acid D, in particular, has been noted for its potential in preventing oxidative stress-induced senescence.[4] This document provides a detailed protocol for the extraction, purification, and quantification of ganoderic acids, with a focus on Ganoderic Acid D2, from Ganoderma fruiting bodies.

Experimental Protocols

Preparation of Ganoderma Fruiting Bodies

The initial preparation of the raw fungal material is critical for efficient extraction.

-

Step 1: Cleaning and Drying: Thoroughly clean the fresh Ganoderma lucidum fruiting bodies to remove any substrate or debris. Dry the cleaned fruiting bodies in an oven at 60°C until a constant weight is achieved.[5]

-

Step 2: Pulverization: Grind the dried fruiting bodies into a fine powder using a mechanical grinder.[6] This increases the surface area for solvent interaction, enhancing extraction efficiency.

Extraction of Crude Triterpenoids

Solvent extraction is a common method for isolating triterpenoids from fungal biomass. Ethanol is frequently used due to its effectiveness and relatively low toxicity.[7][8]

-

Step 1: Solvent Maceration/Reflux:

-

Step 2: Filtration and Concentration:

-

After each extraction cycle, filter the mixture through a Buchner funnel to separate the ethanol extract from the solid residue.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

-

Purification of Ganoderic Acids

A multi-step purification process is required to isolate specific ganoderic acids from the crude extract.

-

Step 1: Liquid-Liquid Partitioning (Optional):

-

Dissolve the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove fats and other highly nonpolar compounds.[9]

-

Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to enrich the triterpenoid fraction.[5][10]

-

-

Step 2: Column Chromatography (Initial Cleanup):

-

Step 3: Reversed-Phase Chromatography:

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification and isolation of this compound, use a preparative HPLC system with a C-18 column.[11]

-

An isocratic or gradient elution with a mobile phase like methanol/water with 0.05% trifluoroacetic acid (TFA) is effective.[11] Collect the peak corresponding to this compound based on the retention time of a reference standard.

-

-

Step 5: Crystallization:

Quantification using HPLC

Analytical HPLC is the standard method for quantifying the concentration of specific ganoderic acids.[12]

-

Step 1: Preparation of Standards and Samples:

-

Step 2: HPLC Analysis:

-

Step 3: Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[5]

-

Data Presentation

Table 1: Summary of Extraction Methods for Ganoderic Acids

| Extraction Method | Solvent System | Temperature | Duration | Key Advantages | Reference |

| Ethanol Reflux | 95% Ethanol | 80°C | 3 cycles x 2h | Common, effective for triterpenoids | [8] |

| Supercritical CO2 | CO2 (with ethanol as entrainer) | 50°C | 4h | No solvent residue, short extraction time | [7] |

| Sequential Extraction | Petroleum ether, ethyl acetate, n-butanol, methanol | Room Temp. | N/A | Good for fractionating by polarity | [15] |

Table 2: HPLC Parameters for Ganoderic Acid Quantification

| Parameter | Specification | Reference |

| Column | Reversed-Phase C-18 (e.g., 4.6 mm x 150 mm, 5 µm) | [12][14] |

| Mobile Phase | Acetonitrile / 0.1% Aqueous Acetic Acid (Gradient) | [8][13] |

| Methanol / 1.0% Acetate Buffer (60:40) | [14] | |

| Flow Rate | 0.5 - 1.0 mL/min | [12][14] |

| Detection Wavelength | 252 nm | [8][13] |

| Column Temperature | 25 - 30°C | [11][14] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram

Ganoderic acid D has been shown to prevent oxidative stress-induced senescence by targeting 14-3-3ε to activate the CaM/CaMKII/NRF2 signaling pathway.[4]

Caption: Ganoderic Acid D activation of the NRF2 antioxidant pathway.

References

- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

Application Note: UPLC-MS/MS Analysis of Ganoderic Acid D2 in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Ganoderic acid D2 is a significant bioactive component within this family. Accurate and sensitive quantification of this compound in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.

Key Features:

-

High Sensitivity and Selectivity: The use of UPLC combined with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for the precise quantification of this compound even at low concentrations in complex samples.

-

Rapid Analysis: The efficiency of UPLC technology enables shorter run times compared to conventional HPLC methods.

-

Broad Applicability: This method can be adapted for the analysis of this compound in various matrices, including raw herbal materials, extracts, and biological samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. Below are protocols for solid samples (e.g., Ganoderma fruiting bodies or mycelia) and liquid samples (e.g., plasma).

1.1. Solid Sample Extraction (e.g., Ganoderma powder)

-

Grinding: Mill the dried sample to a fine powder (e.g., passing through a 0.08 mm sieve) to ensure homogeneity[1].

-

Weighing: Accurately weigh 0.5-1.0 g of the powdered sample into a centrifuge tube[1][2].

-

Extraction:

-

Add 10-20 mL of a suitable organic solvent such as methanol, ethanol, or chloroform[2][3]. Ethanol is often chosen for its extraction efficiency and lower toxicity[3].

-

Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 60°C)[1][2]. This process should be repeated twice to ensure complete extraction[2].

-

-

Centrifugation & Collection:

-

Centrifuge the mixture at 4000 rpm for 10 minutes[1].

-

Collect the supernatant. Combine the supernatants if extraction was repeated.

-

-

Drying and Reconstitution:

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the UPLC-MS/MS system[2].

1.2. Liquid Sample Extraction (e.g., Rat Plasma)

This protocol is based on methods developed for similar compounds like Ganoderic acid A and can be adapted for this compound.

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex the mixture for 1-2 minutes.

-

-

Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

-

Filtration: Filter the sample through a 0.2 µm filter before analysis.

UPLC-MS/MS Instrumentation and Conditions

2.1. UPLC System

-

Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm) is commonly used for its high resolution and efficiency[4][5].

-

Mobile Phase: A gradient elution using a binary solvent system is often employed:

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min[2][5].

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C[2][8].

-

Injection Volume: 1-5 µL[9].

2.2. Mass Spectrometer

-

Ionization Source: Electrospray ionization (ESI) is frequently used, although Atmospheric Pressure Chemical Ionization (APCI) can also be effective[2][4]. Ganoderic acids can be detected in both positive and negative ion modes, with negative mode often providing good sensitivity for many ganoderic acids[2][4].

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity[4].

-

Ion Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound, Ganoderic acid D, a transition of m/z 497 → 237 has been reported[2]. These transitions will be specific to the instrument and tuning parameters.

-

Key MS Parameters:

Data Presentation

Quantitative data for the analysis of ganoderic acids, including parameters relevant to this compound, are summarized below. These tables provide a reference for expected method performance.

Table 1: Method Validation Parameters for Ganoderic Acids Analysis

| Parameter | Typical Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | [4] |

| Limit of Detection (LOD) | 0.66 - 25.0 ng/mL | [2][4] |

| Limit of Quantification (LOQ) | 2.20 - 40.0 ng/mL | [2][4] |

| Intra-day Precision (RSD%) | < 6.8% | [4] |

| Inter-day Precision (RSD%) | < 8.1% | [4] |

| Recovery | 89.1 - 114.0% | [4] |

| Stability (at room temp) | Stable for at least 24-72 hours |[2][4] |

Table 2: Example UPLC Gradient Elution Program

| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |

|---|---|---|

| 0.0 | 95 | 5 |

| 9.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 13.0 | 95 | 5 |

This is an exemplary gradient; optimization may be required based on the specific column and system.[6][7]

Visualizations

Experimental Workflow

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Potential Metabolic Pathway of Ganoderic Acids

While a specific signaling pathway for this compound is not extensively detailed in the provided search context, the general metabolism of ganoderic acids in vivo has been studied. The following diagram illustrates the potential biotransformation routes.

Caption: Potential metabolic pathways of this compound in vivo.[11][12]

References

- 1. jfda-online.com [jfda-online.com]

- 2. ganoderma-market.com [ganoderma-market.com]

- 3. ganoderma-market.com [ganoderma-market.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a new UPLC-MS/MS method for quantification of ganoderic acid-A loaded nanolipidic carrier in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]

- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of metabolites of ganoderic acid D by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Ganoderic Acid D Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Ganoderic acid D (GA-D) on cancer cell lines, with a specific focus on esophageal squamous cell carcinoma (ESCC). Detailed protocols for key experiments are included to facilitate the replication and further investigation of GA-D's anticancer properties.

Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1][2] Among them, Ganoderic acid D has been shown to inhibit cancer cell proliferation and induce programmed cell death.[3][4] This document outlines the methodologies to assess its cytotoxicity and elucidates the underlying molecular mechanisms.

Data Presentation

The cytotoxic effects of Ganoderic acid D have been quantified in various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Cytotoxicity of Ganoderic Acid D in Esophageal Squamous Carcinoma Cell Lines

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effects | Reference |

| EC9706 | 10, 20, 40 | 24 | Inhibition of cell proliferation, induction of apoptosis and autophagy. | [3] |

| Eca109 | 10, 20, 40 | 24 | Inhibition of cell proliferation, induction of apoptosis and autophagy. | [3] |

Signaling Pathways

Ganoderic acid D has been demonstrated to exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. One of the primary mechanisms identified is the downregulation of the PI3K/Akt/mTOR signaling pathway.[3][5] This inhibition leads to the induction of both apoptosis and autophagy in cancer cells.

Caption: Ganoderic Acid D signaling pathway in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the cytotoxicity of Ganoderic acid D.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Ganoderic acid D on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., EC9706, Eca109)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Ganoderic acid D (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

Prepare serial dilutions of Ganoderic acid D in complete culture medium from the stock solution. The final concentrations should range from 0 to 100 µM (or as required). Include a vehicle control (medium with the same concentration of DMSO used for the highest GA-D concentration).

-

Remove the medium from the wells and add 100 µL of the prepared Ganoderic acid D dilutions or control medium.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with Ganoderic acid D.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Ganoderic acid D

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of Ganoderic acid D (e.g., 0, 10, 20, 40 µM) for 24 hours.

-

Harvest the cells by trypsinization and collect the cells by centrifugation at 1,000 rpm for 5 minutes. Also, collect the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the expression levels of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Ganoderic acid D

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with Ganoderic acid D as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Caption: General experimental workflow for assessing Ganoderic Acid D cytotoxicity.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Ganoderic Acid D2-Induced Apoptosis Assay Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2, a lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential anticancer properties. A key mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay with flow cytometry. Additionally, it summarizes quantitative data from relevant studies and illustrates the experimental workflow and the implicated signaling pathway.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following table summarizes the dose-dependent effect of Ganoderic Acid D on apoptosis in esophageal squamous cell carcinoma (ESCC) cell lines after 24 hours of treatment, as determined by flow cytometry.

| Cell Line | Ganoderic Acid D Concentration (µM) | Total Apoptotic Cells (%) |

| EC9706 | 0 (Control) | 5.2 ± 0.8 |

| 10 | 12.5 ± 1.5 | |

| 20 | 21.8 ± 2.1 | |

| 40 | 35.6 ± 3.2 | |

| Eca109 | 0 (Control) | 4.9 ± 0.7 |

| 10 | 11.9 ± 1.3 | |

| 20 | 20.5 ± 1.9 | |

| 40 | 33.8 ± 2.9 |

Data is presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents

-

This compound (or a relevant Ganoderic acid isoform)

-

Appropriate cancer cell line (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with other fluorochromes)

-

1X Binding Buffer (typically provided with the kit)

-

Flow cytometer

-

Microcentrifuge

-

Hemocytometer or automated cell counter

-

Sterile culture flasks, plates, and tubes

Experimental Workflow Diagram

Caption: Workflow for assessing this compound-induced apoptosis.

Step-by-Step Protocol

1. Cell Seeding and Culture: a. Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2 x 10^5 cells per well. c. Incubate the plates for 24 hours to allow for cell attachment.

2. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. c. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells). d. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

3. Cell Harvesting: a. After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate centrifuge tubes. b. Gently wash the adherent cells with PBS. c. Add Trypsin-EDTA to each well to detach the adherent cells. d. Once detached, add a complete medium to inactivate the trypsin and combine these cells with the corresponding supernatant collected in step 3a. e. Centrifuge the cell suspensions at 300 x g for 5 minutes.

4. Washing: a. Discard the supernatant and resuspend the cell pellet in cold PBS. b. Centrifuge at 300 x g for 5 minutes. c. Discard the supernatant.

5. Staining with Annexin V and PI: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC (or other fluorochrome-conjugated Annexin V) and 5 µL of PI solution to each tube. c. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.